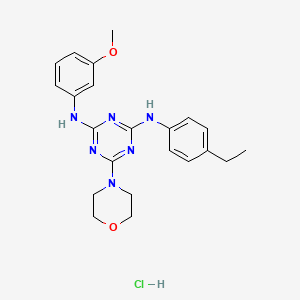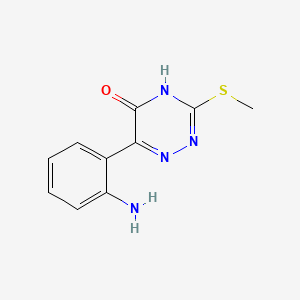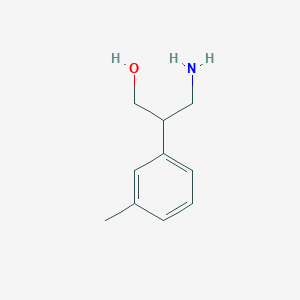
4H-1,4-thiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,4-thiazine 1,1-dioxide is a heterocyclic organic compound . Thiazines, the group to which it belongs, are largely unexplored for their pharmacological activities . They are biological constituents of many biomolecules and drugs .
Synthesis Analysis
Thiazine derivatives can be prepared through various methods . For instance, a derivative of 1,4-thiazine, namely 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide, was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C4H5NO2S . It is part of the thiazine group of heterocyclic compounds, which are characterized by a ring of four carbon, one nitrogen, and one sulfur atom .
Chemical Reactions Analysis
Thiazine derivatives can undergo various chemical reactions. For example, the oxidation of sulfide linkage in 4H-1,4-benzothiazines to dioxides leads to an interesting class of heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activities 4H-1,4-thiazine 1,1-dioxide and its derivatives have been synthesized and studied for their various biological activities. Notably, they have been tested for antimicrobial activities against a range of bacterial and fungal strains, showing promising results in inhibiting microbial growth. The derivatives synthesized from ultrasonic-mediated reactions have been evaluated for their antibacterial and DPPH radical scavenging activities, indicating their potential in medical and industrial applications (Zia-ur-Rehman et al., 2009); (Sundari et al., 2007).
2. Novel Synthesis Methods The chemical has been a focal point in developing innovative synthesis methods. A peroxide-free synthesis protocol yielded high-quality benzo[b][1,4]thiazine 1,1-dioxide derivatives with strong antimicrobial properties. These novel synthesis approaches, including ring contraction and aminosulfonylation reactions, are vital for producing pharmacologically relevant derivatives efficiently (Fülöpová et al., 2015); (Mitra et al., 2016).
3. Catalytic Applications N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for synthesizing various derivatives, demonstrating its versatility in chemical synthesis and its compliance with green chemistry protocols (Khazaei et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide are responsible for their activity .
Biochemical Pathways
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to have a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Eigenschaften
IUPAC Name |
4H-1,4-thiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c6-8(7)3-1-5-2-4-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLNAEYJAVKHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are some of the synthetic routes used to prepare 4H-1,4-thiazine 1,1-dioxides?
A1: Several synthetic approaches have been explored to produce these compounds:
- Cyclization of Trifluoromethylated Sulfones: Trifluoromethylated sulfones like 3-amino-2-arylsulfonyl-4,4,4-trifluoro-3-hydroxybutanenitrile and 3-(aroylmethyl)sulfonyl-1,1,1-trifluoropropane-2,2,-diols can be cyclized to yield 4H-1,4-thiazine 1,1-dioxides. []
- Cycloaddition-Extrusion-Ring Expansion Reactions: Mesoionic oxazol-5-ones and oxazolin-5-ones can react with diphenylthiirene dioxide, undergoing cycloaddition, extrusion, and ring expansion to form the desired 4H-1,4-thiazine 1,1-dioxides. []
- Classical Synthesis: 4H-1,4-Thiazine 1,1-dioxide can be synthesized from cis and trans-2,6-Diethoxy-1,4-oxathiane 4,4-dioxide in boiling heptane. []
Q2: Has this compound shown any promising biological activity?
A2: While not extensively studied, a derivative, 3-methyl-4-(5'-nitrofurfurylidene-amino)-tetrahydro-4H-1,4-thiazine-1,1-dioxide (Nifurtimox), has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [, ]
Q3: How does Nifurtimox (3-methyl-4-(5'-nitrofurfurylidene-amino)-tetrahydro-4H-1,4-thiazine-1,1-dioxide) affect Trypanosoma cruzi?*
A3: In vitro studies show that Nifurtimox interferes with the parasite's ability to penetrate vertebrate cells at specific concentrations (10⁻⁴ and 10⁻⁵ M). [] Higher concentrations appear toxic to host cells, while lower concentrations seem ineffective. Intracellularly, Nifurtimox concentrations of 10⁻⁵ M and above completely halt the parasite's lifecycle, potentially by increasing its reproduction time. []
Q4: Are there structure-activity relationship (SAR) studies available for 4-(5'-nitrofurfurylidene-amino)-tetrahydro-4H-1,4-thiazine-1,1-dioxides against Trypanosoma cruzi?
A4: Yes, research has investigated the SAR of this compound class against Trypanosoma cruzi. [] While the specific findings are not detailed in the abstract, this line of research highlights the importance of understanding how structural modifications impact the compound's activity and potentially lead to the development of more effective antiparasitic agents.
Q5: Are there any known resistance mechanisms to Nifurtimox in Trypanosoma cruzi?
A5: Yes, a study successfully developed a strain of Trypanosoma cruzi resistant to a 100-fold higher concentration of Nifurtimox compared to the original strain. [] This finding emphasizes the need for further research into resistance mechanisms and strategies to combat drug resistance in parasitic diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2607192.png)
![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2607195.png)



![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2607200.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2607205.png)


![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607209.png)
